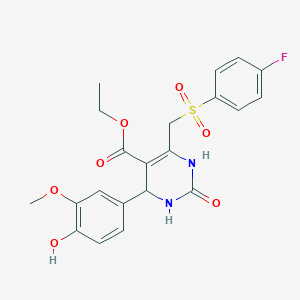

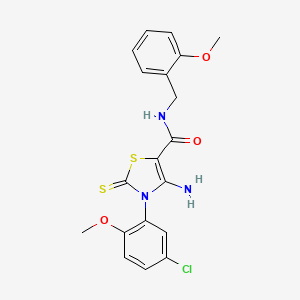

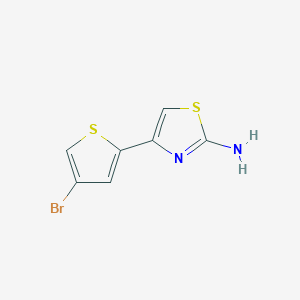

![molecular formula C15H12ClN3O3S B2452495 2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide CAS No. 2034286-40-1](/img/structure/B2452495.png)

2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of a similar compound, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues, has been reported . The process involved heating a mixture of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile, p-nitroacetophenone, and 2–3 drops of triethylamine in 1,4-dioxane under reflux for 5 hours .Scientific Research Applications

Organic Synthesis and Heterocyclic Compound Development

Research in organic synthesis has led to the development of novel heterocyclic compounds derived from thieno[3,2-d]pyrimidin derivatives. These compounds have shown promise in synthesizing a wide range of heterocyclic frameworks with potential applications in medicinal chemistry and materials science. For instance, novel synthesis methods have been developed for benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, highlighting the versatility of thieno[3,2-d]pyrimidin derivatives as precursors for a variety of organic compounds with biological and physical applications (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Activities

Thieno[3,2-d]pyrimidin derivatives have been studied for their antimicrobial and antifungal properties. Synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings has demonstrated antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Hossan et al., 2012). Furthermore, thieno[2,3-d]pyrimidines have shown antifungal activity, indicating their utility in agricultural and pharmaceutical sectors to combat fungal infections (Konno et al., 1989).

Anticancer and Anti-inflammatory Applications

The structural flexibility of thieno[3,2-d]pyrimidin derivatives allows for the synthesis of compounds with significant biological activities. For example, novel pyrazolopyrimidines derivatives have been synthesized with anticancer and anti-5-lipoxygenase agents, showcasing the potential of these compounds in therapeutic applications related to cancer and inflammation (Rahmouni et al., 2016). Additionally, the development of new pyrimidinone and oxazinone derivatives fused to a thiophene moiety has demonstrated anti-inflammatory activity, further supporting the role of these compounds in medicinal chemistry (Amr et al., 2007).

Photo-Physical and Material Science Applications

Thieno[3,2-d]pyrimidin derivatives have also found applications in material science, particularly in the development of compounds with unique photo-physical properties. Novel fluorescent derivatives have been synthesized, exhibiting enhanced emission and multi-stimuli-responsive properties. These compounds have potential applications in the development of optical materials and sensors, showcasing the versatility of thieno[3,2-d]pyrimidin derivatives beyond biological applications (Srivastava et al., 2017).

properties

IUPAC Name |

2-chloro-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O3S/c16-10-4-2-1-3-9(10)13(20)17-6-7-19-14(21)12-11(5-8-23-12)18-15(19)22/h1-5,8H,6-7H2,(H,17,20)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCZPEVTYOVIPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

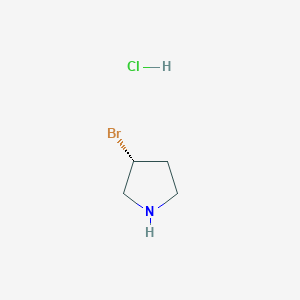

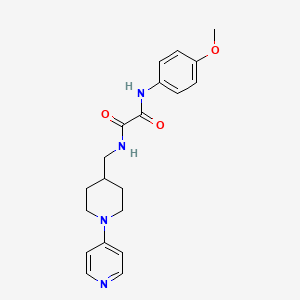

![3-(2-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2452424.png)

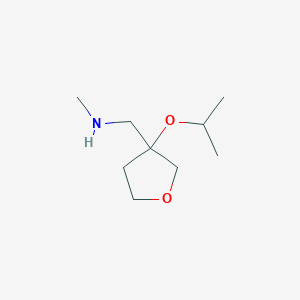

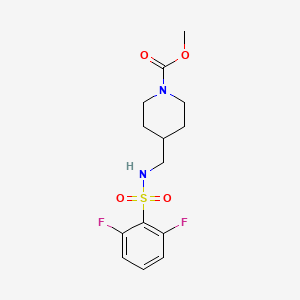

![2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one](/img/structure/B2452427.png)

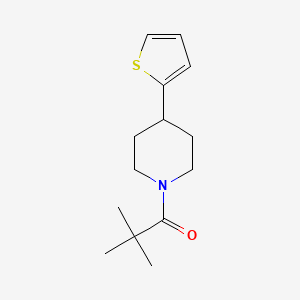

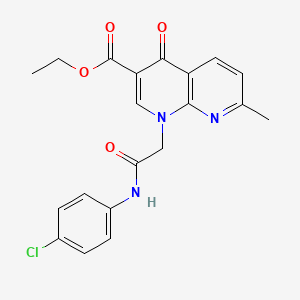

![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carbonyl)piperazine-1-carboxylate](/img/structure/B2452432.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2452435.png)